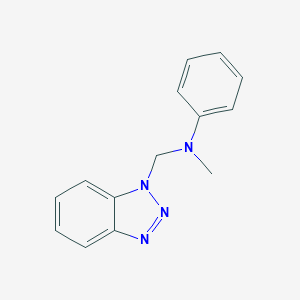
5-Phenyloxolane-2,3,4-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenyloxolane-2,3,4-trione, also known as 1,2,4-trioxolane-5-phenyl, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This molecule has a unique structure that makes it an attractive candidate for various laboratory experiments.
科学研究应用
5-Phenyloxolane-2,3,4-trione has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of medicine. This molecule has been shown to have anti-tumor and anti-inflammatory properties, which make it a potential candidate for the development of new drugs. Additionally, it has been used in the synthesis of other biologically active compounds, such as quinolines and benzimidazoles.
作用机制
The mechanism of action of 5-Phenyloxolane-2,3,4-trione is not well understood. However, it is believed to act by generating reactive oxygen species (ROS) that can induce apoptosis in cancer cells. ROS are highly reactive molecules that can damage cellular components and trigger cell death pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-Phenyloxolane-2,3,4-trione can induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. It has also been shown to have antioxidant properties, which may help to protect cells from oxidative stress. However, more research is needed to fully understand the biochemical and physiological effects of this molecule.
实验室实验的优点和局限性
One of the main advantages of 5-Phenyloxolane-2,3,4-trione is its unique structure, which makes it an attractive candidate for various laboratory experiments. However, one of the limitations of this molecule is its instability, which can make it difficult to handle and store. Additionally, the synthesis method can be challenging, and the yield of the reaction can be low.
未来方向
There are many potential future directions for research on 5-Phenyloxolane-2,3,4-trione. One area of interest is in the development of new drugs that target cancer cells. Another area of research is in the synthesis of other biologically active compounds using this molecule as a starting material. Additionally, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this molecule. Finally, the development of new synthesis methods that improve the yield and stability of 5-Phenyloxolane-2,3,4-trione could lead to new applications in scientific research.
合成方法
The synthesis of 5-Phenyloxolane-2,3,4-trione involves the reaction between phenylglyoxal and hydrogen peroxide in the presence of a catalyst. The reaction proceeds via a free-radical mechanism and results in the formation of the desired product. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.
属性
CAS 编号 |
16416-27-6 |
|---|---|
产品名称 |
5-Phenyloxolane-2,3,4-trione |
分子式 |
C10H6O4 |
分子量 |
190.15 g/mol |
IUPAC 名称 |
5-phenyloxolane-2,3,4-trione |
InChI |
InChI=1S/C10H6O4/c11-7-8(12)10(13)14-9(7)6-4-2-1-3-5-6/h1-5,9H |
InChI 键 |
OIYUNDWAIWJGBI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)C(=O)C(=O)O2 |
规范 SMILES |
C1=CC=C(C=C1)C2C(=O)C(=O)C(=O)O2 |
同义词 |
4-PDOB 4-phenyl-2,3-dioxo-2-buten-4-olide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



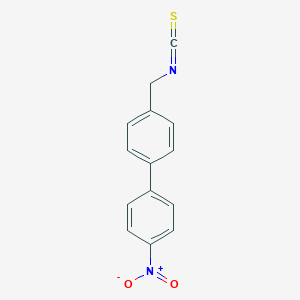
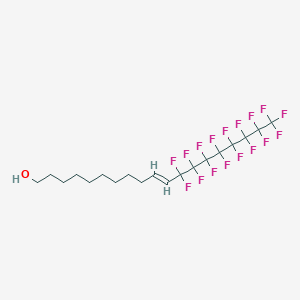

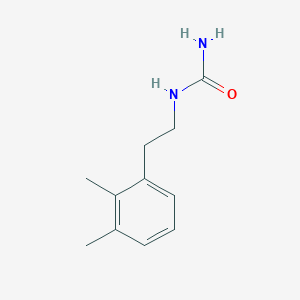
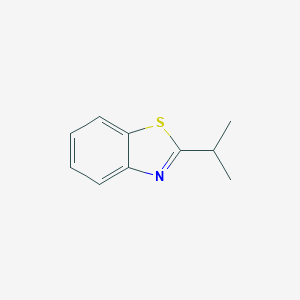
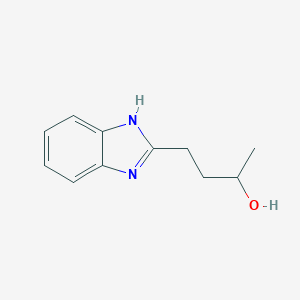
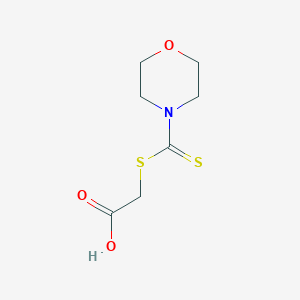
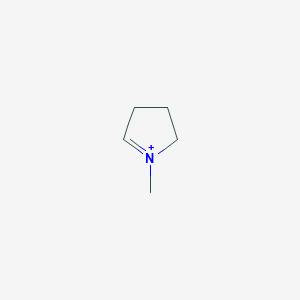
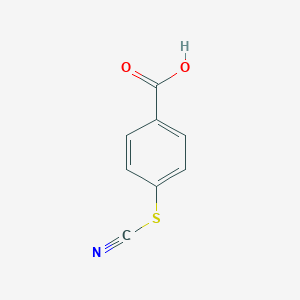

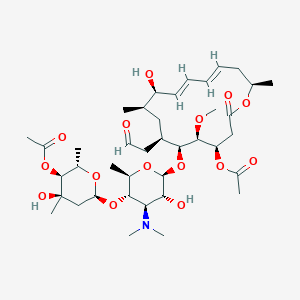
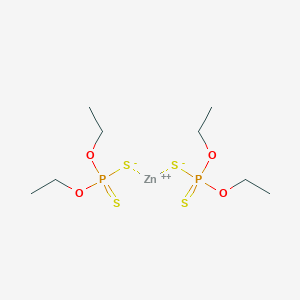
![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B100345.png)
